5-甲基-1-(4-(三氟甲基)苯基)-1H-吡唑-4-羧酸

描述

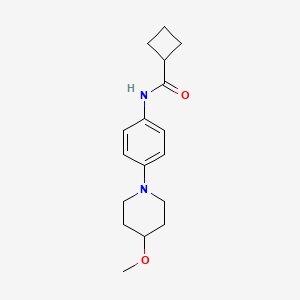

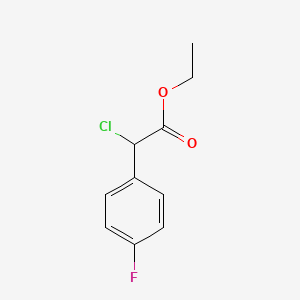

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H8F3N3O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) and phenyl group attached to the pyrazole ring contribute to its unique physical and chemical properties .

Synthesis Analysis

The synthesis of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid and its derivatives often involves reactions with α-halocarbonyl compounds or assembly from a trifluoromethyl-containing building block . For example, dimethyl-2-(phenyl(tosylmino)methyl)fumarate was reacted with triphenyl phosphine and dichloromethane to give a related compound .Molecular Structure Analysis

The molecular structure of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring, a trifluoromethyl group, and a phenyl group . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.科学研究应用

- The compound’s structural features, including the trifluoromethyl group, can influence its interaction with other molecules. Researchers have explored its use in chemical sensors for detecting specific analytes or environmental pollutants .

Chemical Sensors

These applications highlight the versatility of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid in diverse scientific contexts. Further research will uncover additional uses and optimize its properties for practical applications . If you need more information or have any specific questions, feel free to ask! 😊

安全和危害

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to impact various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Pharmacokinetics

Its small size and the presence of both polar (carboxylic acid) and nonpolar (phenyl and methyl groups) regions suggest it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s carboxylic acid group may lose a proton and become negatively charged in basic environments, potentially affecting its interaction with targets .

属性

IUPAC Name |

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPWJZSTHIHDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)